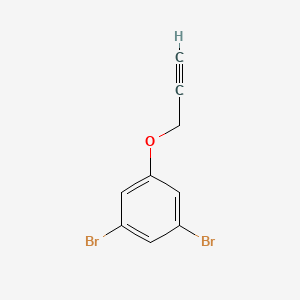

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

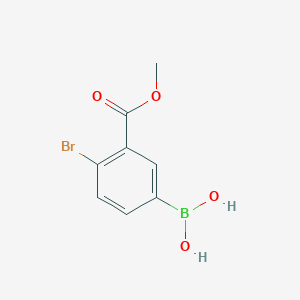

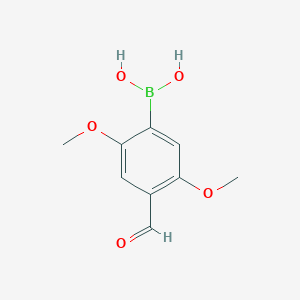

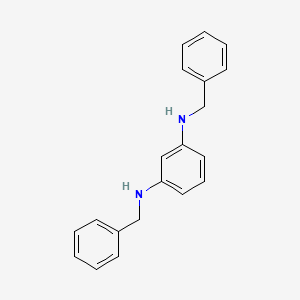

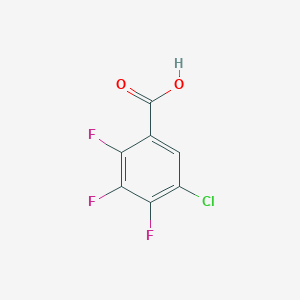

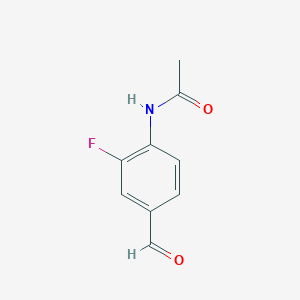

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H6Br2O . It is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell .

Synthesis Analysis

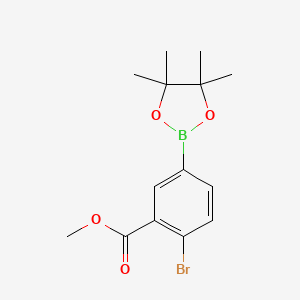

The synthesis of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene can be achieved through the reaction of 2,5-dibromobenzene-1,4-diol and propylene bromide . The reaction takes place in a round-bottomed flask with the addition of K2CO3 and N,N-dimethylformamide. The mixture is reacted at 105°C for 68 hours, after which it is cooled, filtered to remove K2CO3, and the solvent is removed by reduced pressure distillation .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene is characterized by the presence of bromine, oxygen, and carbon atoms. The crystal structure of the compound is monoclinic, with specific atomic coordinates and displacement parameters .Chemical Reactions Analysis

The bromine atom of dibromobenzene can easily react with vinyl pyridine to form compounds with large conjugated structures . These compounds have excellent luminescent properties and are therefore favored by researchers . Click chemistry, which involves the reaction of copper-catalyzed azides forming 5-membered heteroatomic rings with alkynes, is one of the classic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene include its molecular weight, which is 289.951 Da . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .科学的研究の応用

Luminescent Materials

The bromine atom of dibromobenzene can react with vinyl pyridine to form compounds with large conjugated structures, which exhibit excellent luminescent properties. This makes it a candidate for research in luminescent materials .

Click Chemistry

The modification of alkynyl groups on the benzene ring provides a basis for click reactions, which are significant in drug development and biomedical materials .

Pharmaceutical Applications

In pharmaceuticals, esterification is a valuable tool for modifying the physicochemical properties of drugs. Compounds like 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene can be used as intermediates in such processes .

Polymer Synthesis

Modifying the alkyl chain on the benzene ring can regulate the hydrophobicity of the compound and may be useful as an intermediate for synthesizing polymer materials .

将来の方向性

The future directions for the use of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene could involve its application in the development of new materials with luminescent properties . Its potential in click chemistry could also be explored further, particularly in fields such as drug development and biomedical materials .

特性

IUPAC Name |

1,3-dibromo-5-prop-2-ynoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTASBWCMCPRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266064 |

Source

|

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

2121512-40-9 |

Source

|

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)